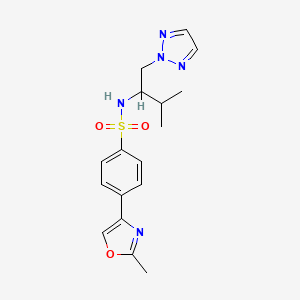
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21N5O3S and its molecular weight is 375.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring , a methyloxazole group , and a benzenesulfonamide moiety . These structural components contribute to its stability and reactivity in biological systems. The triazole ring is particularly noteworthy for its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets .
| Property | Value |
|---|---|
| Molecular Formula | C17H21N5O3S |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 2034439-69-3 |
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant antitumor activity . Studies indicate that it can inhibit the growth of various cancer cell lines, suggesting its potential as a new class of anticancer agents. The mechanism involves interaction with specific cellular targets influenced by the unique structure of the triazole and methyloxazole rings .
Antifungal Properties
Similar compounds have shown moderate to excellent efficacy against phytopathogenic fungi, indicating potential applications in agriculture as antifungal agents. The presence of the triazole ring enhances the biological activity against fungal pathogens .
The compound interacts with biological targets through multiple pathways:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound could modulate receptor activity, influencing various physiological processes.
- Binding Interactions : The unique structural features facilitate binding to macromolecules, enhancing specificity and efficacy against targeted biomolecules .
Case Studies and Research Findings
- Anticancer Studies : A study published in a peer-reviewed journal highlighted that derivatives of this compound showed significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity .
- Antifungal Efficacy : Another study evaluated the antifungal properties against several strains of fungi, demonstrating that the compound exhibited effective inhibition at low concentrations .
- Mechanistic Insights : Research has elucidated the interaction profiles of this compound with key cellular targets, providing insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-12(2)16(10-22-18-8-9-19-22)21-26(23,24)15-6-4-14(5-7-15)17-11-25-13(3)20-17/h4-9,11-12,16,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQYAULHFJGDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(CN3N=CC=N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














